molecular formula C23H19N3OS B2976309 4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol CAS No. 392246-76-3

4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol

Cat. No.: B2976309
CAS No.: 392246-76-3
M. Wt: 385.49
InChI Key: ZHFFBJIOQJHGCB-UXOTVQNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol is a complex organic compound that belongs to the class of phenolic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of benzylamine with phenyl isothiocyanate to form the thiazole ring. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazone linkage. The final step involves the condensation of this intermediate with 4-hydroxybenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It can inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((E)-((Z)-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol is unique due to its combination of phenolic, thiazole, and hydrazone functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[(E)-[(Z)-(3-benzyl-4-phenyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c27-21-13-11-18(12-14-21)15-24-25-23-26(16-19-7-3-1-4-8-19)22(17-28-23)20-9-5-2-6-10-20/h1-15,17,27H,16H2/b24-15+,25-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFFBJIOQJHGCB-UXOTVQNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CSC2=NN=CC3=CC=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN\2C(=CS/C2=N\N=C\C3=CC=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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